molecular formula C14H10F3NO4S B3002182 3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid CAS No. 327092-91-1

3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid

Cat. No.: B3002182
CAS No.: 327092-91-1
M. Wt: 345.29
InChI Key: MXVNZLMSWKIWPW-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted with a sulfamoyl group linked to a 3-(trifluoromethyl)phenyl moiety. This compound belongs to a class of molecules widely explored in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and modulate pharmacokinetics.

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)10-4-2-5-11(8-10)18-23(21,22)12-6-1-3-9(7-12)13(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVNZLMSWKIWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then coupled with benzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfamoyl group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The benzoic acid moiety can further interact with active sites of enzymes, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structure can be compared to other sulfamoyl benzoic acid derivatives with variations in substituent position and functional groups (Table 1):

Compound Name Molecular Formula Substituents Key Features
3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid (Target) C₁₄H₁₀F₃NO₄S Sulfamoyl at C3; 3-(trifluoromethyl)phenyl group Enhanced lipophilicity due to CF₃ group; potential metabolic stability
3-{[2-(Trifluoromethyl)phenyl]amino}benzoic acid C₁₄H₁₀F₃NO₂ Amino group instead of sulfamoyl; CF₃ at C2 of phenyl Reduced steric bulk; altered binding interactions (e.g., with enzymes)
3-(N-(o-Tolyl)sulfamoyl)benzoic acid C₁₄H₁₃NO₄S o-Tolyl (methyl at C2) instead of CF₃-phenyl Lower electron-withdrawing effects; potential for altered solubility
3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid C₁₇H₁₃F₃NO₄S Propenyl group added to sulfamoyl nitrogen Increased steric bulk; possible impact on target selectivity
3-(5-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzoic acid C₁₆H₁₀F₃N₃O₃ Oxadiazole ring replaces sulfamoyl; CF₃-phenyl at C5 Improved rigidity; potential as a luciferase inhibitor

Table 1. Structural comparison with analogs. Substitutions influence electronic properties, steric effects, and biological interactions.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values compared to non-fluorinated analogs, enhancing membrane permeability. For example, 3-[benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid has a predicted pKa of 3.39, favoring ionization in physiological environments.
  • Solubility : Sulfamoyl groups improve aqueous solubility relative to ester or alkyl derivatives, as seen in compounds purified via HPLC in acetonitrile-water systems.

Biological Activity

3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid is a synthetic compound characterized by its unique structural features, including a benzoic acid core and a sulfamoyl group, along with trifluoromethyl substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

  • Molecular Formula: C₁₃H₈F₃N₃O₃S
  • Molecular Weight: Approximately 413.3 g/mol
  • Structural Features:
    • Benzoic acid backbone
    • Trifluoromethyl groups enhancing lipophilicity
    • Sulfamoyl group facilitating interactions with biological targets

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Its mechanism involves:

  • Binding Affinity: The trifluoromethyl groups enhance binding to specific molecular targets.
  • Interaction with Enzymes: The sulfamoyl group participates in hydrogen bonding and electrostatic interactions, modulating enzyme activity.

Table 1: Enzyme Inhibition Potencies

CompoundTarget EnzymeIC50 (µM)
This compoundAChE36.05
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamateBChE22.23

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, which are attributed to its ability to inhibit pro-inflammatory cytokines. This was evidenced in vitro through assays measuring cytokine release in response to inflammatory stimuli.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. The compound has been evaluated in various cancer cell lines, demonstrating:

  • Cytotoxic Effects: Significant reduction in cell viability at micromolar concentrations.
  • Mechanism of Action: Induction of apoptosis and inhibition of cell proliferation pathways.

Case Studies

Case Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, the compound was tested against LPS-induced inflammation in macrophages. Results showed a marked decrease in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications for inflammatory diseases .

Case Study 2: Anticancer Efficacy
A recent investigation highlighted the anticancer effects of this compound on breast cancer cells. The study reported an IC50 value of approximately 25 µM, indicating effective growth inhibition and apoptosis induction through caspase activation pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Compounds with varying positions of the trifluoromethyl groups or alterations to the sulfamoyl moiety were synthesized and tested, revealing insights into optimal configurations for enhanced biological activity.

Table 2: SAR Insights

Compound VariantStructural ModificationObserved Activity
ATrifluoromethyl at position 4Increased potency
BSulfamoyl group replaced with amideReduced activity

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